

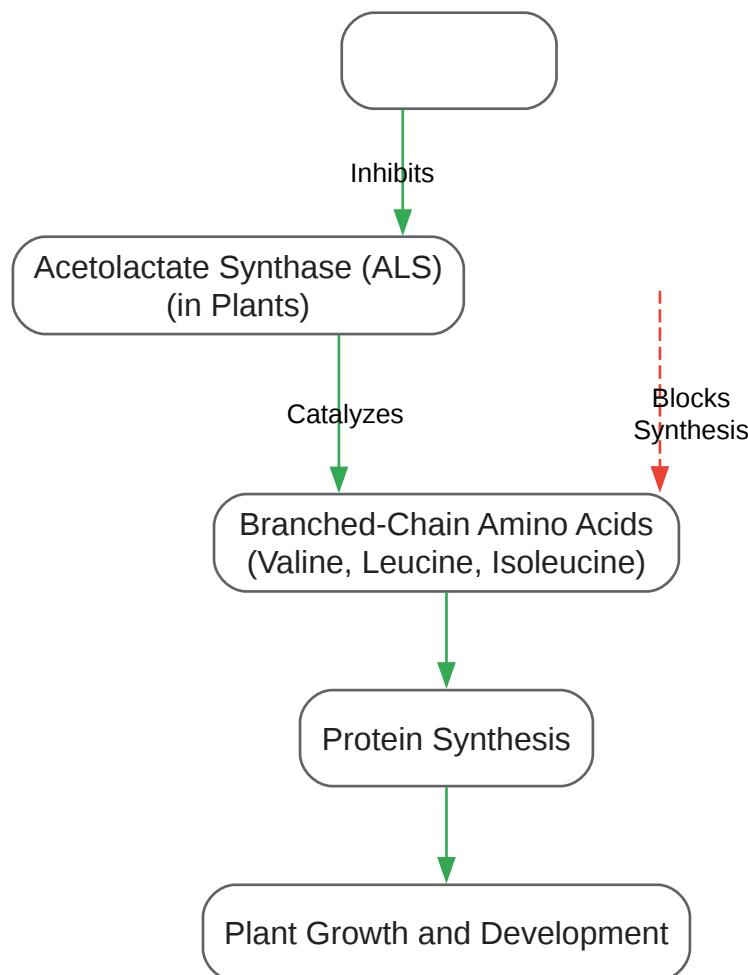
Rimsulfuron: A Toxicological Deep Dive into Its Impact on Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rimsulfuron*

Cat. No.: *B132091*


[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Rimsulfuron, a sulfonylurea herbicide, is widely utilized for post-emergence weed control in various agricultural settings. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This targeted mechanism leads to the rapid cessation of growth and eventual death of susceptible plant species.^{[1][2]} While effective in its intended purpose, a thorough understanding of its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment and the development of safer agricultural practices. This technical guide provides a detailed overview of the toxicological effects of **rimsulfuron** on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mode of Action

Rimsulfuron's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^[1] This enzyme is pivotal in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. As this enzyme is unique to plants and microorganisms, **rimsulfuron** exhibits low direct toxicity to animals such as mammals, birds, and fish, which lack this enzymatic pathway.^[1]

[Click to download full resolution via product page](#)

Figure 1: Rimsulfuron's Mode of Action

Toxicological Profile on Non-Target Organisms

The toxicological effects of **rimsulfuron** on various non-target organisms have been evaluated through a series of standardized laboratory studies. The following sections summarize the key findings for different organism groups.

Mammals

Rimsulfuron generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.[3][4] It is not considered a skin or eye irritant, nor a skin sensitizer.[3][4] Studies have shown no evidence of genotoxic, carcinogenic, or teratogenic properties.[3][4]

However, chronic exposure to high dietary concentrations has been associated with some adverse effects.[\[1\]](#)

Species	Test Type	Endpoint	Value (mg/kg bw/day unless otherwise specified)	Reference
Rat	Acute Oral	LD50	> 5000 mg/kg	[5]
Rabbit	Acute Dermal	LD50	> 2000 mg/kg	[5]
Rat	Acute Inhalation	LC50	> 5.4 mg/L	[5]
Rat	2-Year Chronic/Oncogenicity	NOEL (male)	11.8 mg/kg/day	[5]
Rat	2-Year Chronic/Oncogenicity	NOEL (female)	163 mg/kg/day	[5]
Dog	1-Year Chronic	NOAEL	1.6 mg/kg/day	[5]

Birds

Rimsulfuron has demonstrated low toxicity to avian species in both acute and dietary exposure studies.[\[1\]](#)[\[6\]](#)

Species	Test Type	Endpoint	Value (mg/kg diet unless otherwise specified)	Reference
Bobwhite Quail (<i>Colinus virginianus</i>)	Acute Oral	LD50	> 2250 mg/kg bw	[3]
Mallard Duck (<i>Anas platyrhynchos</i>)	Acute Oral	LD50	> 2000 mg/kg bw	
Bobwhite Quail (<i>Colinus virginianus</i>)	5-Day Dietary	LC50	> 5620 ppm	[1][6]
Mallard Duck (<i>Anas platyrhynchos</i>)	5-Day Dietary	LC50	> 5620 ppm	

Aquatic Organisms

Rimsulfuron is considered practically non-toxic to fish.[1]

Species	Test Type	Endpoint	Value (mg/L)	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour Acute	LC50	> 390	[1]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	96-hour Acute	LC50	> 1000	

The acute toxicity of **rimsulfuron** to aquatic invertebrates is also low.[7]

Species	Test Type	Endpoint	Value (mg/L)	Reference
Daphnia magna	48-hour Acute Immobilization	EC50	> 1000	

In contrast to its low toxicity in animals, **rimsulfuron** is highly toxic to non-target aquatic plants, which is consistent with its mode of action.[\[1\]](#)[\[3\]](#)

Species	Test Type	Endpoint	Value (mg/L)	Reference
Duckweed (<i>Lemna gibba</i>)	7-day Growth Inhibition	EC50	0.0034	
Green Algae (<i>Selenastrum capricornutum</i>)	72-hour Growth Inhibition	EC50	> 0.029	[1]
Freshwater Diatom (<i>Navicula pelliculosa</i>)	-	-	More tolerant than macrophytes	[1]

Terrestrial Invertebrates

Rimsulfuron exhibits low acute toxicity to honey bees.[\[1\]](#)

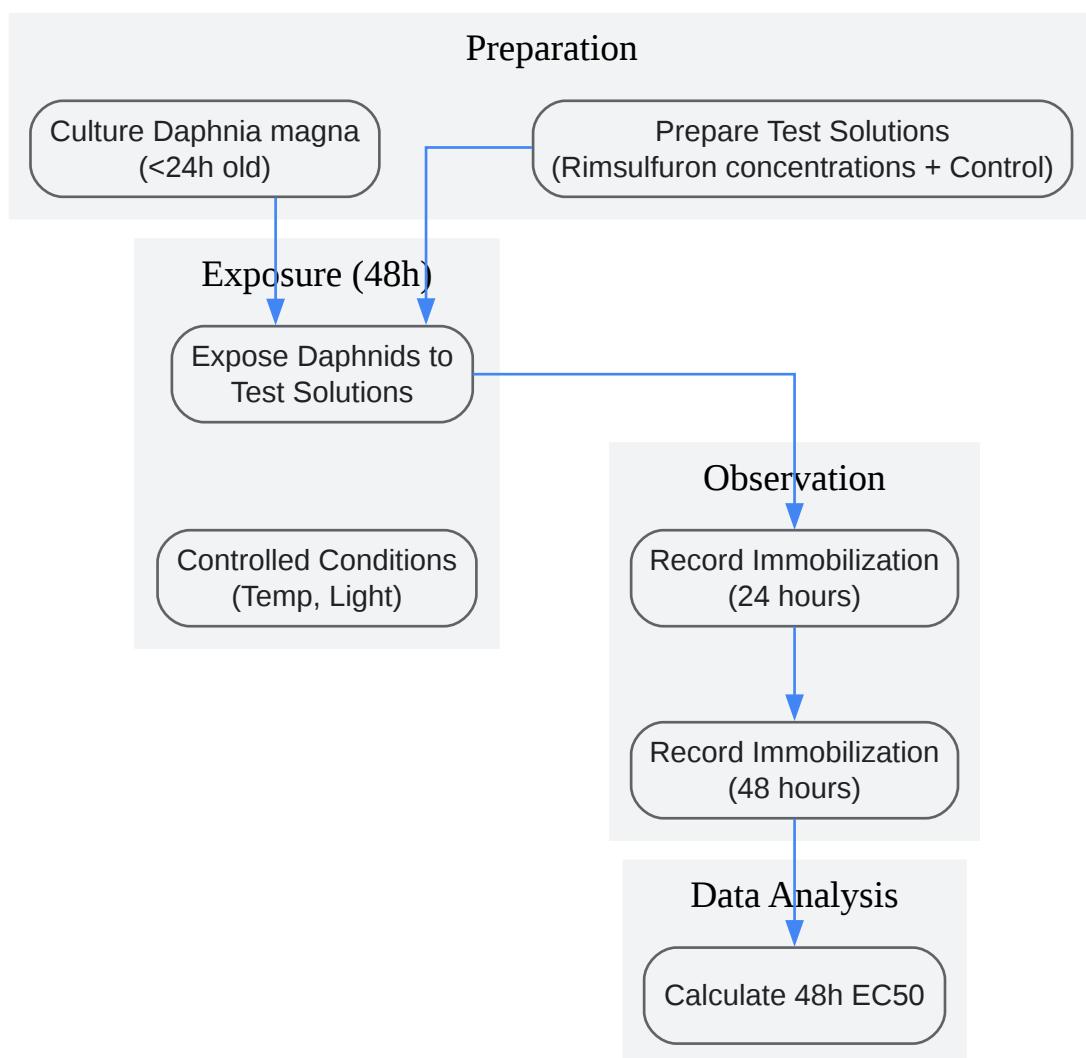
Species	Test Type	Endpoint	Value (μ g/bee)	Reference
Honey Bee (<i>Apis mellifera</i>)	Acute Contact	LD50	> 100	[8]
Honey Bee (<i>Apis mellifera</i>)	Acute Oral	LD50	> 100	

The toxicity of **rimsulfuron** to earthworms is low.

Species	Test Type	Endpoint	Value (mg/kg soil)	Reference
Earthworm (<i>Eisenia fetida</i>)	14-day Acute	LC50	> 1000	

Experimental Protocols

The toxicological data presented above are derived from standardized tests conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.


Acute Oral Toxicity Study in Rats (OECD 423)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), fasted prior to administration.
- Procedure: A single dose of **rimsulfuron** is administered by gavage to a group of rats. A stepwise procedure is used where the results of a study with a small number of animals determine the dose for the next group.
- Dose Levels: Dosing is initiated at a level expected to produce some mortality. Subsequent dosing is adjusted up or down depending on the observed mortality.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (OECD 202)

- Objective: To determine the concentration of a substance that causes immobilization in 50% of *Daphnia magna*.

- Test Organism: Young daphnids (<24 hours old).
- Procedure: Daphnids are exposed to a range of concentrations of **rimsulfuron** in a static or semi-static system for 48 hours.
- Test Conditions: The test is conducted in a defined medium at a constant temperature (e.g., 20°C) with a specified photoperiod.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Data Analysis: The EC50 (median effective concentration) for immobilization is calculated at 48 hours.


[Click to download full resolution via product page](#)**Figure 2:** Workflow for Daphnia sp. Acute Immobilisation Test

Alga, Growth Inhibition Test (OECD 201)

- Objective: To determine the effects of a substance on the growth of a freshwater green alga.
- Test Organism: Exponentially growing cultures of a selected algal species (e.g., *Selenastrum capricornutum*).
- Procedure: Algal cultures are exposed to a range of **rimsulfuron** concentrations in a nutrient-rich medium for 72 hours.
- Test Conditions: The test is conducted under constant illumination and temperature.
- Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration or another biomass surrogate.
- Data Analysis: The EC50 for growth inhibition is calculated based on the reduction in growth rate or yield compared to the control.

Environmental Fate and Transport

The environmental behavior of **rimsulfuron** influences its potential exposure to non-target organisms. It has a low potential for bioaccumulation.[3] **Rimsulfuron** degrades in soil and water, with hydrolysis being a key degradation pathway.[7] The rate of hydrolysis is pH-dependent, being more rapid in alkaline conditions.[7]

[Click to download full resolution via product page](#)**Figure 3:** Environmental Fate of **Rimsulfuron**

Conclusion

The toxicological profile of **rimsulfuron** indicates a high degree of selectivity, with its primary mode of action targeting an enzyme pathway absent in most non-target animal species. Consequently, it demonstrates low acute and chronic toxicity to mammals, birds, fish, and most terrestrial and aquatic invertebrates. The most significant risk posed by **rimsulfuron** to non-target organisms is to terrestrial and aquatic plants, which are highly susceptible to its herbicidal effects. A comprehensive understanding of its environmental fate, coupled with its toxicological profile, is essential for implementing management practices that mitigate potential risks to sensitive non-target plant communities while leveraging its efficacy for weed control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. eplanning.blm.gov [eplanning.blm.gov]
- 7. ask-force.org [ask-force.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Rimsulfuron: A Toxicological Deep Dive into Its Impact on Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132091#toxicological-profile-of-rimsulfuron-on-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com